Propargyl-PEG6-NHS Ester: A Comprehensive Technical Guide for Advanced Bioconjugation
Propargyl-PEG6-NHS Ester: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG6-NHS ester is a heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, diagnostics, and targeted therapeutics. This molecule incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This unique combination allows for a two-step, orthogonal conjugation strategy, making it an invaluable linker for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The NHS ester provides a reactive handle for covalent modification of primary amines, commonly found on the surface of proteins and antibodies (e.g., lysine (B10760008) residues). The PEG6 spacer is a hydrophilic chain that enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can minimize immunogenicity.[1] Finally, the terminal propargyl group enables highly specific and efficient conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]
This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with Propargyl-PEG6-NHS ester, designed to equip researchers with the knowledge to effectively utilize this versatile reagent.
Core Properties and Specifications
A summary of the key quantitative data for Propargyl-PEG6-NHS ester is provided below, offering a quick reference for experimental planning.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₁NO₁₀ | N/A |
| Molecular Weight | 445.47 g/mol | N/A |
| CAS Number | 2093153-99-0 | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage Conditions | -20°C, desiccated, protected from light | [3] |
Key Chemical Reactions and Mechanisms
The utility of Propargyl-PEG6-NHS ester is centered around two primary chemical reactions: NHS ester-mediated amidation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
NHS Ester Reaction with Primary Amines
The NHS ester is an activated ester that reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is highly efficient in aqueous solutions at a slightly basic pH.
Reaction Scheme:
The rate of this reaction is pH-dependent. The optimal pH range for the aminolysis of NHS esters is typically between 7.2 and 8.5.[4] Below this range, the primary amine is protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[4]
| pH | Half-life of NHS Ester Hydrolysis |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
This data is for NHS esters in general and serves as a guideline.[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Following the initial conjugation of the Propargyl-PEG6 linker to a biomolecule, the terminal alkyne group is available for a subsequent "click" reaction with an azide-functionalized molecule. This reaction is catalyzed by Cu(I) and results in the formation of a stable triazole linkage.
Reaction Scheme:
This reaction is highly specific, bio-orthogonal (meaning the reactive groups do not interfere with native biological functionalities), and proceeds with high efficiency under mild, aqueous conditions.[6]
Applications in Drug Development
The unique properties of Propargyl-PEG6-NHS ester make it an ideal linker for the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. Propargyl-PEG6-NHS ester can be used to first attach the linker to the antibody via its lysine residues. Subsequently, an azide-modified cytotoxic payload can be "clicked" onto the propargyl-functionalized antibody. This approach allows for precise control over the drug-to-antibody ratio (DAR).[7]
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References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Propargyl-PEG6-NHS ester, CAS 2093153-99-0 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
